molecular formula C10H12ClNO2 B2715657 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride CAS No. 2305185-14-0

2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride

Cat. No. B2715657
CAS RN: 2305185-14-0
M. Wt: 213.66
InChI Key: QCAOPCWBFOTSRD-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride” is a derivative of indole . It is also known as 2,3-dihydro-1H-indol-1-ylacetic acid . The CAS Number of this compound is 193544-62-6 .

Scientific Research Applications

Organic Synthesis Applications

The compound's derivatives, such as indoloketopiperazines and N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids, are synthesized through innovative methods. These syntheses explore the compound's utility in forming structurally unique molecules, indicating its versatility in organic synthesis. For example, a three-component, intramolecular Ugi reaction with 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid results in novel substituted indoloketopiperazine derivatives, showcasing moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012). Furthermore, a new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids is developed, highlighting the compound's application in generating complex molecules with potential pharmaceutical applications (Dudinov, Kozhinov, & Krayushkin, 2001).

Analytical Chemistry

In analytical chemistry, methods for determining indole derivatives in human plasma have been developed, showcasing the compound's relevance in biological matrices. A high-performance liquid chromatography method for indole-3-acetic acid and its derivatives in human plasma exemplifies its importance in clinical and research settings, demonstrating the compound's utility in quantifying hormone levels and potentially investigating metabolic pathways (Martínez, Artigas, Suñol, Tusell, & Gelpí, 1983).

Plant Growth Regulation

The structural similarity of certain derivatives to natural plant hormones like indoleacetic acid (IAA) suggests potential applications in studying plant growth and development mechanisms. For instance, 2,4-D [(2,4-dichlorophenoxy)-acetic acid], structurally akin to IAA, acts as a herbicide by mimicking natural plant hormones, indicating how modifications of the indole-3-acetic acid structure can impact plant biology and offer insights into plant hormone action mechanisms (Gandhi, Wandji, & Snedeker, 2000).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride”, as an indole derivative, may also have potential for future research and development.

Mechanism of Action

Indole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities . They are found in many important synthetic drug molecules and have been shown to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

properties

IUPAC Name

2-[(2S)-2,3-dihydro-1H-indol-2-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAOPCWBFOTSRD-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.